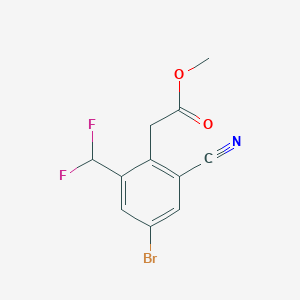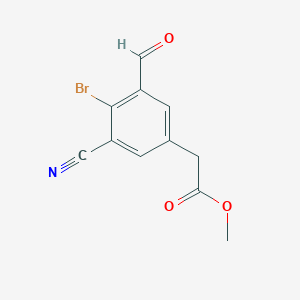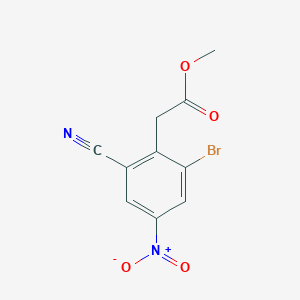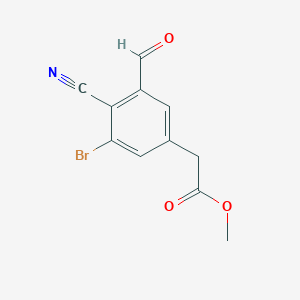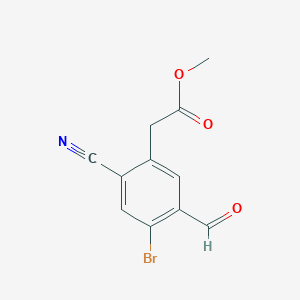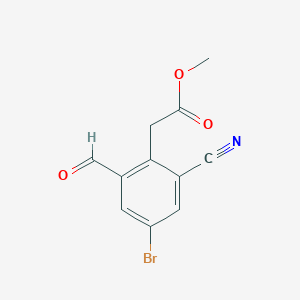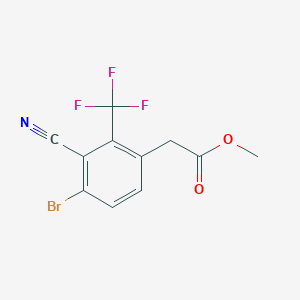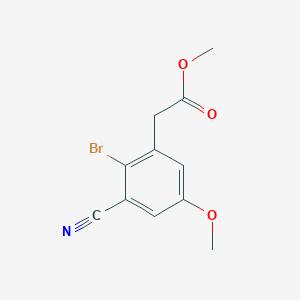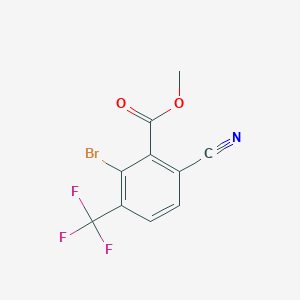
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate, also known as MBC, is a chemical compound that is widely used for a variety of purposes. It is a white crystalline solid that has a molecular weight of 340.35 g/mol and a melting point of 135-140°C. MBC is commonly used as a reagent in organic synthesis and has a variety of applications in the pharmaceutical and biotechnological industries. In addition, it is also used as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate is an electrophilic reagent and acts as a nucleophile in the presence of a suitable electrophile. The reaction is typically carried out in a solvent, such as acetonitrile or dimethylformamide, and yields the desired product in high yields.
Biochemical and Physiological Effects
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate has been studied for its biochemical and physiological effects. In laboratory studies, it has been shown to have antifungal and antibacterial activity. In addition, it has been studied for its ability to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate has a number of advantages and limitations when used in laboratory experiments. The main advantage is that it is a highly reactive reagent, which allows for rapid and efficient synthesis of a variety of compounds. Additionally, it is a relatively inexpensive reagent and is readily available. The main limitation is that it is toxic and should be handled with care.
Orientations Futures
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate has a wide range of potential applications in scientific research. Potential future directions include further investigation into its antifungal and antibacterial activity, its ability to inhibit the growth of certain types of cancer cells, and its potential use as a catalyst in the synthesis of polymers and other materials. Additionally, further research into the synthesis of Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate and its derivatives could lead to the development of new and improved compounds for use in a variety of applications.
Applications De Recherche Scientifique
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate has a variety of applications in scientific research. It is used as a reagent in organic synthesis and is also used in the synthesis of other compounds. It is also used as an intermediate in the synthesis of pharmaceuticals and biotechnological compounds. In addition, it has been used as a catalyst in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c1-17-9(16)7-5(4-15)2-3-6(8(7)11)10(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBKQSJRAPVZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









